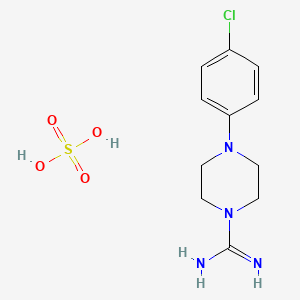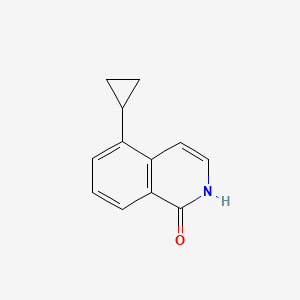
5-Cyclopropylisoquinolin-1-ol
Overview
Description
5-Cyclopropylisoquinolin-1-ol (5-CIQ) is a synthetic compound that has recently been studied for its potential applications in scientific research. 5-CIQ has been found to have a variety of biochemical and physiological effects, and its ability to act as a catalyst in certain chemical reactions makes it an appealing and versatile compound for lab experiments.
Mechanism Of Action
The mechanism of action of 5-Cyclopropylisoquinolin-1-ol is not yet fully understood. However, it is thought to act as a catalyst in certain chemical reactions by facilitating the formation of a cyclopropyl ring. This cyclopropyl ring is believed to act as a nucleophile and react with the substrate, resulting in the formation of the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Cyclopropylisoquinolin-1-ol are not yet fully understood. However, it has been shown to possess antioxidant, anti-inflammatory, and antinociceptive properties. In addition, 5-Cyclopropylisoquinolin-1-ol has been found to possess anti-cancer activity in cell culture studies.
Advantages And Limitations For Lab Experiments
The main advantage of using 5-Cyclopropylisoquinolin-1-ol for lab experiments is its ability to act as a catalyst in certain chemical reactions. This allows for the synthesis of a variety of heterocyclic compounds in a relatively short amount of time. However, 5-Cyclopropylisoquinolin-1-ol is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of 5-Cyclopropylisoquinolin-1-ol are vast and there are many directions for future research. For example, further research is needed to better understand the biochemical and physiological effects of 5-Cyclopropylisoquinolin-1-ol, as well as to explore its potential therapeutic applications. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing 5-Cyclopropylisoquinolin-1-ol. Finally, further research is needed to explore the potential of 5-Cyclopropylisoquinolin-1-ol in the synthesis of other heterocyclic compounds.
Scientific Research Applications
5-Cyclopropylisoquinolin-1-ol has been studied for its potential applications in scientific research. It has been used as a catalyst in a variety of chemical reactions, including the synthesis of 1,4-disubstituted piperidines, the synthesis of 1,4-disubstituted quinolines, and the synthesis of 1,4-disubstituted isoquinolines. 5-Cyclopropylisoquinolin-1-ol has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, including 1,3-dihydro-2H-indol-2-one, 1,2,3,4-tetrahydroisoquinoline, and 1-aza-bicyclo[2.2.2]octane.
properties
IUPAC Name |
5-cyclopropyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-11-3-1-2-9(8-4-5-8)10(11)6-7-13-12/h1-3,6-8H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXCEACOLJJNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=C2C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylisoquinolin-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




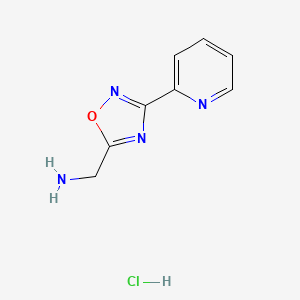
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)
![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
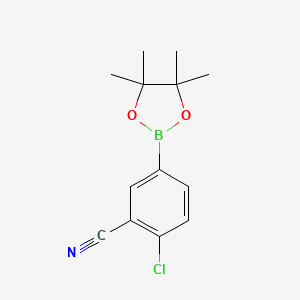
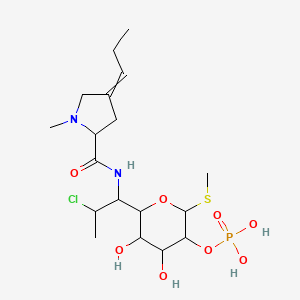
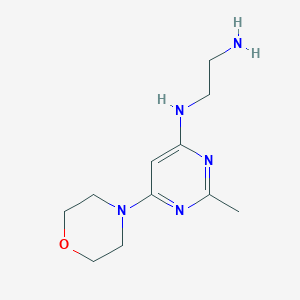
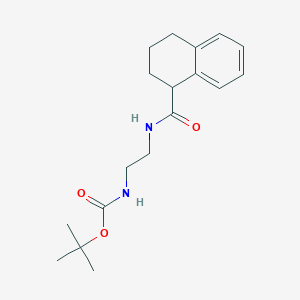
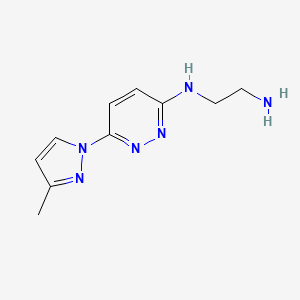
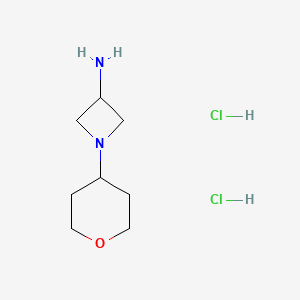
![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)
